

Spectroscopic Data of 3,4,5-Trimethoxycinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,4,5-Trimethoxycinnamic acid

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-Trimethoxycinnamic acid**, a compound of interest for researchers, scientists, and drug development professionals. The information is presented in a structured format for easy reference and includes detailed experimental protocols.

Introduction

3,4,5-Trimethoxycinnamic acid is a derivative of cinnamic acid characterized by the presence of three methoxy groups on the phenyl ring.[1] This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities.[2][3] Accurate characterization of this molecule is crucial for its application in research and development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for its structural elucidation and purity assessment.

Spectroscopic Data

The following sections present the key spectroscopic data for **3,4,5-Trimethoxycinnamic acid** in a tabulated format for clarity and ease of comparison.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the proton NMR data for **3,4,5-**

Trimethoxycinnamic acid.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.709	d	15.9	H- β (vinyllic)
6.787	s	H-2, H-6 (aromatic)	
6.371	d	15.9	H- α (vinyllic)
3.897	s	-OCH ₃ (C4)	
3.83 (approx.)	s	-OCH ₃ (C3, C5)	
12.07	br s	-COOH	

Data sourced from ChemicalBook and adapted based on typical cinnamic acid derivative spectra.[\[4\]](#)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The table below lists the carbon-13 NMR data for **3,4,5-Trimethoxycinnamic acid**.

Chemical Shift (δ) ppm	Assignment
167.40	C=O (Carboxylic Acid)
153.11	C-3, C-5 (Aromatic)
147.1 (approx.)	C- β (Vinyllic)
141.81	C-4 (Aromatic)
129.4 (approx.)	C-1 (Aromatic)
116.1 (approx.)	C- α (Vinyllic)
106.98	C-2, C-6 (Aromatic)
60.55	-OCH ₃ (C4)
56.35	-OCH ₃ (C3, C5)

Data sourced from ChemicalBook and Spectrabase.[\[5\]](#)[\[6\]](#)

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the characteristic IR absorption bands for **3,4,5-Trimethoxycinnamic acid**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
3005	Medium	C-H stretch (Aromatic/Vinyllic)
2944, 2837	Medium	C-H stretch (Aliphatic, -OCH ₃)
1710	Strong	C=O stretch (Conjugated Carboxylic Acid)
1629	Strong	C=C stretch (Alkene)
1581, 1505	Medium-Strong	C=C stretch (Aromatic)
1245, 1123	Strong	C-O stretch (Ether)

Data compiled from various sources, including MDPI.[\[2\]](#)

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
238	99.99	[M] ⁺ (Molecular Ion)
223	50.40	[M - CH ₃] ⁺
206	5.71	[M - OCH ₃ - H] ⁺
195	-	[M - COOH] ⁺
179	-	[M - COOH - CH ₃] ⁺
163	7.30	[M - COOH - OCH ₃] ⁺

Data sourced from PubChem and ChemicalBook.[\[1\]](#)[\[7\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **3,4,5-Trimethoxycinnamic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- **Data Acquisition:** Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

IR Spectroscopy

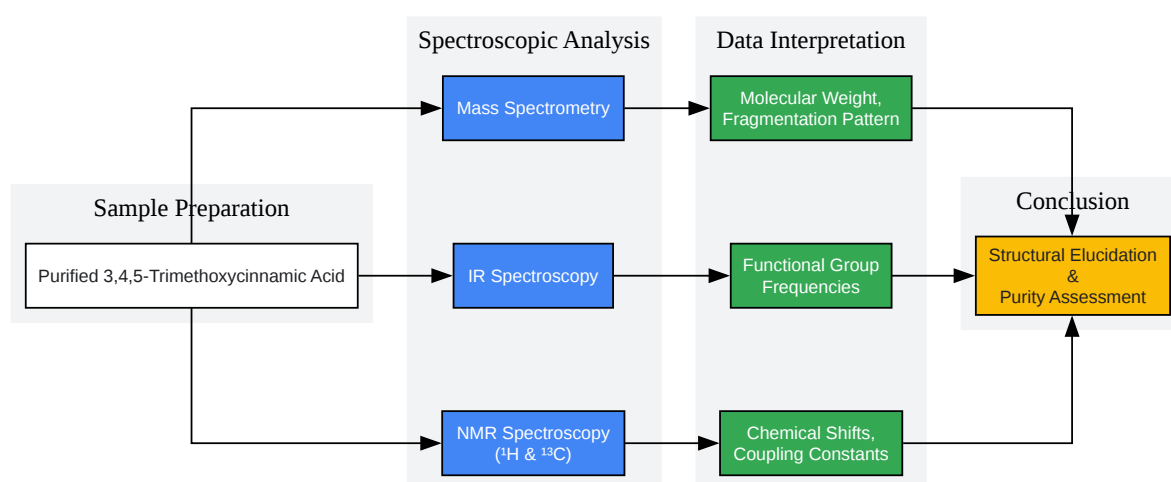
- **Sample Preparation (KBr Pellet Method):** Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Thin Film Method):** Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride).^[8] Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.^[8]
- **Data Acquisition:** Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Processing:** The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum.

Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).^{[9][10]} For EI, the sample is typically introduced via a direct insertion probe or after separation by gas chromatography. For ESI, the sample is introduced via liquid chromatography or direct infusion.^[2]
- **Ionization:** The sample molecules are ionized in the ion source. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.^[9] In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **3,4,5-Trimethoxycinnamic acid**.



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Caption: General workflow for the spectroscopic analysis of **3,4,5-Trimethoxycinnamic acid**.

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